Synthesis and characterization of Meclizine N,N'-Dioxide
Synthesis and characterization of Meclizine N,N'-Dioxide
An In-Depth Technical Guide to the Synthesis and Characterization of Meclizine N,N'-Dioxide
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and analytical characterization of Meclizine N,N'-Dioxide. Meclizine, a first-generation H1 antihistamine, is widely used for treating motion sickness and vertigo.[1][2] Its metabolites and potential degradation products, including its N-oxide derivatives, are of significant interest in pharmaceutical development for impurity profiling and understanding its biotransformation. This document details a robust laboratory-scale synthesis protocol for Meclizine N,N'-Dioxide from its parent compound, Meclizine, utilizing meta-chloroperoxybenzoic acid (m-CPBA). Furthermore, it establishes a multi-technique analytical workflow for the unambiguous structural confirmation and purity assessment of the synthesized compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Introduction to Meclizine and its N-Oxide Derivatives
Overview of Meclizine
Meclizine is a piperazine-class antihistamine that functions as an antagonist at H₁ receptors.[1] Its therapeutic effects in managing nausea, vomiting, and dizziness are attributed to its anticholinergic and central nervous system depressant properties.[1][2] The chemical structure of Meclizine, (RS)-1-[(4-chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine, features two tertiary amine nitrogen atoms within the central piperazine ring, making them susceptible to metabolic or synthetic oxidation.[1]
Amine N-Oxides in Pharmaceutical Science
Amine N-oxides are a class of compounds where a nitrogen atom of a tertiary amine is bonded to an oxygen atom. In drug development, N-oxides are significant for several reasons: they are common metabolites of drugs containing tertiary amine moieties, they can be potential impurities in drug formulations, and in some cases, they are designed as prodrugs.[3][4] The N-O bond is polar and can increase the water solubility of a compound, which can alter its pharmacokinetic profile.[5]
Meclizine N,N'-Dioxide: A Compound of Interest
The piperazine core of Meclizine presents two sites for N-oxidation. This can lead to the formation of a mono-N-oxide (Meclizine N-oxide, CAS 114624-69-0) or the di-N,N'-dioxide (Meclizine N,N'-Dioxide, CAS 114624-70-3).[3][6][7] The N,N'-Dioxide is a metabolite and a potential degradation product that must be synthesized and characterized to serve as a reference standard in stability and impurity studies for Meclizine drug products.[3] This guide focuses specifically on the synthesis and characterization of the di-oxidized species.
Synthesis of Meclizine N,N'-Dioxide
Synthetic Strategy and Rationale
The synthesis of Meclizine N,N'-Dioxide is achieved through the direct oxidation of the two tertiary amine nitrogens in the Meclizine piperazine ring. The selection of an appropriate oxidizing agent is critical to ensure high conversion, minimize side reactions, and allow for a straightforward purification process.
Causality of Reagent Choice:
-
Hydrogen Peroxide (H₂O₂): While highly atom-economical and suitable for industrial scales, uncatalyzed reactions with H₂O₂ can be slow, often requiring a large excess of the oxidant.[4][8] The formation of stable hydrogen bonds between the N-oxide product and excess H₂O₂ can complicate its removal during work-up.[4][8]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): For laboratory-scale synthesis, m-CPBA is a pre-eminent reagent for N-oxidation.[5] It is highly efficient, the reaction proceeds under mild conditions, and the byproduct, meta-chlorobenzoic acid (m-CBA), is easily removed by a simple basic wash.[4][9] Given these advantages, m-CPBA is the chosen oxidant for this protocol. A stoichiometric amount of at least two equivalents of m-CPBA is required to ensure the oxidation of both nitrogen atoms to form the N,N'-Dioxide.
Caption: Reaction scheme for the synthesis of Meclizine N,N'-Dioxide.
Detailed Experimental Protocol: Synthesis
Materials and Reagents
| Reagent/Material | Grade | Supplier |
|---|---|---|
| Meclizine | ≥98% | Standard Supplier |
| m-CPBA (meta-Chloroperoxybenzoic acid) | 70-77% | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Standard Supplier |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier |
| Silica Gel | 230-400 mesh | Standard Supplier |
Step-by-Step Procedure:
-
Dissolution: Dissolve Meclizine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A concentration of approximately 0.1 M is recommended.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring. Rationale: The oxidation reaction is exothermic. Cooling prevents potential side reactions and decomposition of the peroxyacid.
-
Oxidant Addition: Add m-CPBA (2.2 eq.) portion-wise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase such as DCM:Methanol (9:1). The highly polar N,N'-Dioxide product will have a significantly lower Rf value than the starting Meclizine.
-
Work-up:
-
Upon completion, cool the reaction mixture again to 0°C.
-
Quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Rationale: The basic wash removes the acidic m-CBA byproduct.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM) to isolate the pure Meclizine N,N'-Dioxide.
Characterization of Meclizine N,N'-Dioxide
A multi-faceted analytical approach is required for the unambiguous confirmation of the structure and purity of the synthesized product.
Caption: A logical workflow for the characterization of Meclizine N,N'-Dioxide.
Spectroscopic Characterization
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy The formation of the N-O bond causes a significant deshielding effect on adjacent protons and carbons. This results in a characteristic downfield shift in the NMR spectrum, which is a primary indicator of successful oxidation.[8][9]
-
¹H NMR: The methylene protons (CH₂) of the piperazine ring, which are alpha to the nitrogen atoms, will exhibit a pronounced downfield shift compared to the parent Meclizine. Protons on the benzylic carbons attached to the piperazine ring will also be shifted downfield.
-
¹³C NMR: Similarly, the carbon atoms of the piperazine ring and the benzylic carbons will show a downfield shift in the ¹³C NMR spectrum.
3.2.2 Mass Spectrometry (MS) MS is used to confirm the molecular weight of the target compound.
-
Molecular Ion: For Meclizine N,N'-Dioxide (C₂₅H₂₇ClN₂O₂), the expected monoisotopic mass is 422.1761. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 423.1839.
-
Characteristic Fragmentation: A hallmark of N-oxide mass spectra is the facile loss of an oxygen atom.[10] Therefore, prominent fragment ions corresponding to [M-O]⁺ (or [M+H-O]⁺) and [M-2O]⁺ (or [M+H-2O]⁺) are expected, which strongly supports the presence of the N-oxide functionalities.
3.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the presence of the N-O functional group. Tertiary amine N-oxides typically exhibit a strong, characteristic N⁺-O⁻ stretching vibration band in the range of 930–970 cm⁻¹.[8][11] The absence of this peak in the starting material and its presence in the product is a key piece of evidence.
Chromatographic Characterization
3.3.1 High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the synthesized compound. Due to the basic nature of the piperazine nitrogens (even as N-oxides), poor peak shape can occur on standard C18 columns.[12] A mixed-mode or a modern end-capped C18 column is often preferred.
Example HPLC Protocol for Purity Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to protonate amines, improving peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 20 min | Ensures elution of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 230 nm | Meclizine and its derivatives have a strong UV chromophore.[13] |
| Column Temp. | 30°C | Ensures reproducible retention times. |
Summary of Characterization Data
The following table summarizes the expected analytical data for successfully synthesized and purified Meclizine N,N'-Dioxide.
| Analysis | Parameter | Expected Result |
| Appearance | Physical State | White to off-white solid |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 423.18 ± 0.01 |
| Key Fragments | [M+H-O]⁺, [M+H-2O]⁺ | |
| ¹H NMR (CDCl₃) | Piperazine Protons | Significant downfield shift vs. Meclizine |
| FTIR | N⁺-O⁻ Stretch | ~950 cm⁻¹ |
| HPLC | Purity | ≥95% |
| TLC (9:1 DCM:MeOH) | Rf Value | Significantly lower than Meclizine |
Conclusion
This guide outlines a reliable and verifiable methodology for the synthesis and comprehensive characterization of Meclizine N,N'-Dioxide. The direct oxidation of Meclizine with m-CPBA provides an effective route to the target compound. The subsequent analytical workflow, employing a combination of spectroscopic (NMR, MS, FTIR) and chromatographic (HPLC) techniques, ensures the unequivocal confirmation of its chemical structure and the accurate determination of its purity. The protocols and data presented herein provide a solid foundation for researchers and scientists requiring this N,N'-dioxide derivative as a reference standard for metabolic studies, impurity profiling, and other applications in drug development.
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